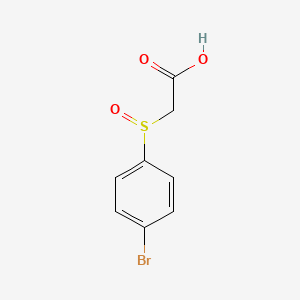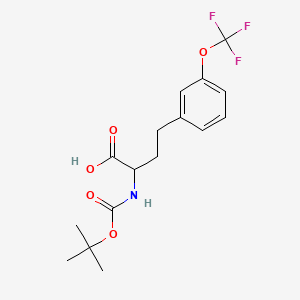![molecular formula C16H14ClIO3 B14167519 2-(4-Chlorophenyl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane CAS No. 923594-95-0](/img/structure/B14167519.png)
2-(4-Chlorophenyl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes These compounds are characterized by a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane typically involves the formation of the dioxolane ring followed by the introduction of the chlorophenyl and iodophenoxy groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the dioxolane ring through cyclization of appropriate diols or epoxides.
Substitution Reactions: Introduction of the chlorophenyl and iodophenoxy groups via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: Conversion of the dioxolane ring to other functional groups.
Reduction: Reduction of the iodophenoxy group to a phenol or other derivatives.
Substitution: Replacement of the chlorophenyl or iodophenoxy groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.
Scientific Research Applications
2-(4-Chlorophenyl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane may have applications in various fields, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane would depend on its specific applications. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-2-[(2-bromophenoxy)methyl]-1,3-dioxolane
- 2-(4-Chlorophenyl)-2-[(2-fluorophenoxy)methyl]-1,3-dioxolane
Uniqueness
The presence of the iodophenoxy group in 2-(4-Chlorophenyl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane may confer unique reactivity and properties compared to its brominated or fluorinated analogs. This could include differences in biological activity, chemical stability, and reactivity.
Properties
CAS No. |
923594-95-0 |
|---|---|
Molecular Formula |
C16H14ClIO3 |
Molecular Weight |
416.64 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C16H14ClIO3/c17-13-7-5-12(6-8-13)16(20-9-10-21-16)11-19-15-4-2-1-3-14(15)18/h1-8H,9-11H2 |
InChI Key |
SRCMHOQVKMJSIP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(COC2=CC=CC=C2I)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butane-1,4-diol;2-[2,6-dibromo-4-[2-[3,5-dibromo-4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol;dimethyl benzene-1,4-dicarboxylate](/img/structure/B14167441.png)
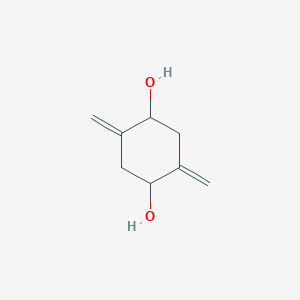
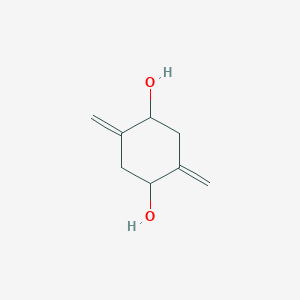
![2-methyl-N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14167454.png)
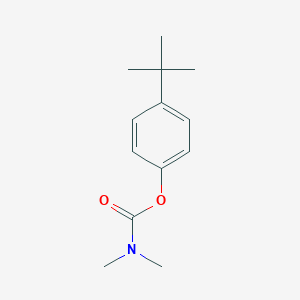
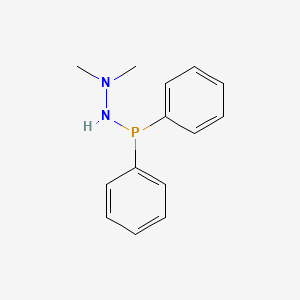
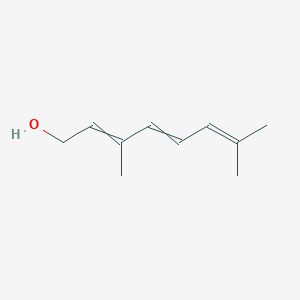
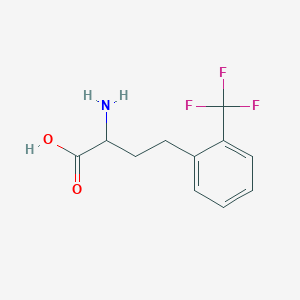
![Acetamide, N,N'-[2-[[2-[bis[(4-methoxyphenyl)methyl]amino]-4,6-diethoxy-5-pyrimidinyl]thio]-4,6-pyrimidinediyl]bis-](/img/structure/B14167480.png)
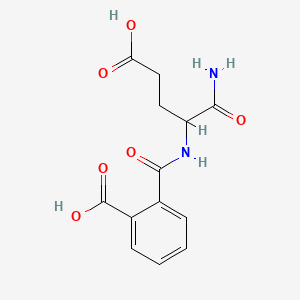
![Urea, N-(2,6-dichlorophenyl)-N'-[3-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-piperidinyl]phenyl]-](/img/structure/B14167493.png)
